molecular formula C25H24ClF3N4O2 B1680455 7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one CAS No. 90832-34-1

7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

Cat. No. B1680455
CAS RN: 90832-34-1
M. Wt: 504.9 g/mol
InChI Key: LCSVLLNHKVUURU-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S 82-5455 is a floxacrine derivative.

properties

CAS RN

90832-34-1

Product Name

7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

Molecular Formula

C25H24ClF3N4O2

Molecular Weight

504.9 g/mol

IUPAC Name

7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

InChI

InChI=1S/C25H24ClF3N4O2/c1-31-8-10-32(11-9-31)30-20-12-16(15-2-4-17(5-3-15)25(27,28)29)13-22-23(20)24(34)19-14-18(26)6-7-21(19)33(22)35/h2-7,14,16,35H,8-13H2,1H3

InChI Key

LCSVLLNHKVUURU-TWKHWXDSSA-N

Isomeric SMILES

CN1CCN(CC1)/N=C/2\CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

SMILES

CN1CCN(CC1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S 82-5455;  S-82-5455;  S82-5455; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.75 g (0.1 mole) of 3-(4-trifluoromethylphenyl)-7-chloro-10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-dione are suspended in 500 ml of ethanol, 11.5 g (0.1 mole) of N-methyl-N'-aminopiperazine are added and the reaction mixture is heated to reflux for 30 minutes. A clear orange-red solution forms during this. After cooling down, the ethanol is distilled out in a rotary evaporator and the solid residue is recrystallized from toluene/cyclohexane (1:1). 43 g=85% of theory of the title compound is thus obtained in the form of orange-yellow crystals of melting point 213° C.
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

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